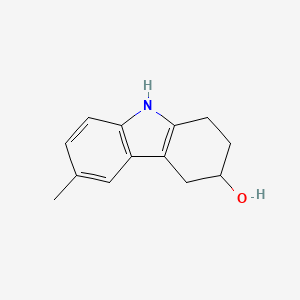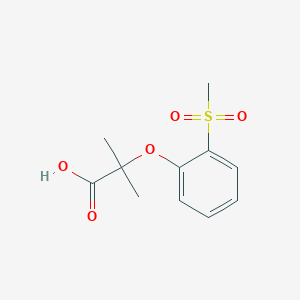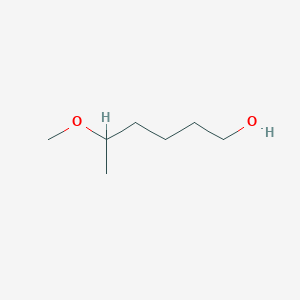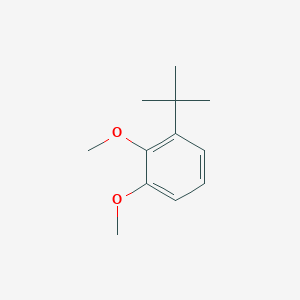
6-(Oxiran-2-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Oxiran-2-yl)nicotinonitrile is a bifunctional compound that contains both an oxirane ring and a cyano group. This compound is significant in synthetic organic chemistry due to its versatile applications and its role as an important synthetic intermediate.
Preparation Methods
6-(Oxiran-2-yl)nicotinonitrile can be synthesized through the Darzens reaction, which involves the reaction of carbonyl compounds with haloacetonitriles in the presence of a base . This method is efficient and widely used in the preparation of oxiranecarbonitriles. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
6-(Oxiran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Ring Opening Reactions: Acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins.
Oxidation Reactions: Conversion of cyanohydrins to 3-fluoro-2-oxoalkanoic acids using CrO3 under acidic conditions.
Substitution Reactions: Reaction with HF in the presence of pyridine to produce vicinal fluorocyanohydrins.
Common reagents used in these reactions include hydrogen halides, HF, and CrO3. Major products formed from these reactions include α-halo ketones, 3-fluoro-2-oxoalkanoic acids, and vicinal fluorocyanohydrins .
Scientific Research Applications
6-(Oxiran-2-yl)nicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Oxiran-2-yl)nicotinonitrile involves its bifunctional nature, allowing it to participate in various chemical reactions. The oxirane ring can undergo nucleophilic ring opening, while the cyano group can participate in substitution and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic organic chemistry .
Comparison with Similar Compounds
6-(Oxiran-2-yl)nicotinonitrile can be compared with other oxiranecarbonitriles, such as:
3-Pyridinecarbonitrile:
2-Methyloxiranecarbonitrile: Contains a methyl group instead of a pyridine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an oxirane ring and a cyano group, which provides a broader range of chemical reactivity and applications compared to similar compounds.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-(oxiran-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-3-6-1-2-7(10-4-6)8-5-11-8/h1-2,4,8H,5H2 |
InChI Key |
IBPZPTOARDJFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B8396688.png)




![1-[4-Amino-2-(methylsulfonyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B8396705.png)



acetate](/img/structure/B8396741.png)

